molecular formula C12H3Cl5O2 B3065951 1,2,3,4,6-Pentachlorodibenzo-p-dioxin CAS No. 67028-19-7

1,2,3,4,6-Pentachlorodibenzo-p-dioxin

Cat. No. B3065951
CAS RN: 67028-19-7
M. Wt: 356.4 g/mol
InChI Key: LNWDBNKKBLRAMH-UHFFFAOYSA-N
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Description

1,2,3,4,6-Pentachlorodibenzo-p-dioxin is one of 75 chlorinated dibenzo-p-dioxin (CDD) congeners . It’s a class of manufactured chemicals that consist of dioxin skeletal structures with chlorine substituents . They are also persistent organic pollutants (POPs), thus their production is regulated in most areas . Dioxins occur as by-products from the manufacture of organochlorides, the bleaching of paper, chlorination by waste and drinking water treatment plants, municipal solid waste and industrial incinerators, and natural sources such as volcanoes and forest fires .


Molecular Structure Analysis

The molecular formula of 1,2,3,4,6-Pentachlorodibenzo-p-dioxin is C12H3Cl5O2 . The structure consists of two benzene rings joined by two oxygen bridges, with chlorine atoms attached at five different positions .


Physical And Chemical Properties Analysis

The average molecular mass of 1,2,3,4,6-Pentachlorodibenzo-p-dioxin is 356.416 g/mol . It belongs to the class of organic compounds known as chlorinated dibenzo-p-dioxins, which are organic compounds containing a chlorine atom attached to a dibenzo-p-dioxin moiety .

Scientific Research Applications

Biotransformation and Environmental Impact

Research on 1,2,3,4,6-pentachlorodibenzo-p-dioxin (PeCDD) includes the study of its biotransformation by microorganisms. Sphingomonas wittichii RW1, for example, has been shown to catabolize various chlorinated dioxins, illustrating the potential of using certain bacterial strains for environmental detoxification of dioxin pollutants. This research is crucial for understanding how these toxic compounds can be broken down in nature and potentially for developing bioremediation strategies (Nam, Kim, Schmidt, & Chang, 2006).

Medical Research: Breast Cancer Therapy

PeCDD and related compounds have been researched for their potential in cancer therapy. Studies have explored how these compounds, through their interaction with the aryl hydrocarbon receptor (AhR), can inhibit the proliferation of certain types of cancer cells, such as estrogen receptor-negative breast cancer cells. This suggests a new avenue for cancer treatment, particularly for forms of cancer that are resistant to conventional therapies (Zhang et al., 2009).

Carcinogenic Properties and Mechanisms

Significant research has been devoted to understanding the carcinogenic properties of chlorinated dioxins like PeCDD. Studies have investigated the mechanisms through which these compounds induce cancer, often focusing on their interactions with the AhR and the consequent biological effects. This research has contributed to the classification of certain dioxins as carcinogens and is crucial for public health policy and risk assessment (Steenland, Bertazzi, Baccarelli, & Kogevinas, 2004).

Safety And Hazards

1,2,3,4,6-Pentachlorodibenzo-p-dioxin is toxic and can be a poison by ingestion . It is also a questionable carcinogen . When heated to decomposition, it emits toxic fumes of chlorine .

Future Directions

Given the persistence and potential toxicity of 1,2,3,4,6-Pentachlorodibenzo-p-dioxin, future research will likely continue to focus on understanding its environmental impact, exploring methods for its safe disposal or degradation, and studying its effects on human health .

properties

IUPAC Name

1,2,3,4,6-pentachlorodibenzo-p-dioxin
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Cl5O2/c13-4-2-1-3-5-10(4)19-12-9(17)7(15)6(14)8(16)11(12)18-5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWDBNKKBLRAMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Cl5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074078
Record name 1,2,3,4,6-Pentachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In water, 1.20X10-4 mg/l @ 20 °C
Details Fischer J et al; Chemosphere 25: 543-52 (1992)
Record name PENTACHLORODIBENZO-p-DIOXIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6869
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

5.60X10-10 mm Hg @ 25 °C
Details Rordorf BF; Chemosphere 18: 783-8 (1989)
Record name PENTACHLORODIBENZO-p-DIOXIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6869
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

1,2,3,4,6-Pentachlorodibenzo-p-dioxin

CAS RN

67028-19-7, 36088-22-9
Record name 1,2,3,4,6-Pentachlorodibenzo-p-dioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067028197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4,6-Pentachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4,6-PENTACHLORODIBENZO-P-DIOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8LZ311J18
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PENTACHLORODIBENZO-p-DIOXIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6869
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TN Brown - 2012 - library-archives.canada.ca
In this thesis, topics in chemical hazard and risk assessment are explored through the use of multimedia mass balance models and high-throughput chemical property …
Number of citations: 1 library-archives.canada.ca

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